molecular formula C11H14N2O B13812315 N-{2-[(E)-Benzylideneamino]ethyl}acetamide

N-{2-[(E)-Benzylideneamino]ethyl}acetamide

Cat. No.: B13812315
M. Wt: 190.24 g/mol
InChI Key: ADEHXNGPNMIYHE-UHFFFAOYSA-N
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Description

N-{2-[(E)-Benzylideneamino]ethyl}acetamide is a Schiff base derivative characterized by an acetamide group linked to an ethylamine chain terminated by a benzylideneamino moiety in the E-configuration. This structural motif enables diverse interactions with biological targets, particularly receptors like MT1 and MT2, due to its planar aromatic system and hydrogen-bonding capabilities . The compound’s synthesis typically involves condensation reactions between primary amines and carbonyl compounds, followed by purification via chromatography or crystallization.

Properties

IUPAC Name

N-[2-(benzylideneamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEHXNGPNMIYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}acetamide typically involves the condensation reaction between benzaldehyde and N-(2-aminoethyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-Benzylideneamino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(E)-Benzylideneamino]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological implications compared to analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
N-{2-[(E)-Benzylideneamino]ethyl}acetamide Benzylideneamino (E-configuration) C₁₁H₁₄N₂O 202.25 g/mol Receptor binding (MT1/MT2), moderate solubility
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide Naphthyl-methoxy group C₁₅H₁₇NO₂ 259.30 g/mol Amorphous form patented for enhanced stability
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl C₅H₇N₃O₂ 141.13 g/mol Limited toxicological data
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylamino, phenyl C₁₄H₂₂N₂O 234.34 g/mol High lipophilicity, potential CNS activity
N-Benzylacetoacetamide Acetoacetyl, benzyl C₁₁H₁₃NO₂ 191.23 g/mol Light yellow powder, precursor in synthesis
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Hydroxyethylamino ethoxy C₁₃H₂₀N₂O₃ 252.31 g/mol Levocetirizine impurity, hydrophilic

Physicochemical Properties

  • Solubility: The target compound’s benzylidene group imparts moderate solubility in polar solvents. In contrast, the hydroxyethylamino ethoxy group in ’s analog enhances hydrophilicity, while naphthyl () and phenyl () groups increase lipophilicity .
  • Stability : The amorphous form of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide () exhibits superior stability compared to crystalline forms, critical for pharmaceutical formulations .

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